(r)-2,2-Dimethyl-3-phenyloxirane

Description

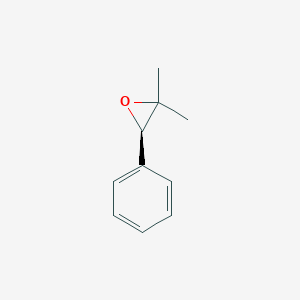

(R)-2,2-Dimethyl-3-phenyloxirane is a chiral epoxide characterized by a three-membered oxirane ring substituted with two methyl groups at the C2 position and a phenyl group at C2. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol . Key physical properties include a boiling point of 206.6°C at 760 mmHg, density of 1.008 g/cm³, and flash point of 73.5°C . The compound is synthesized via the reaction of benzyldimethylsulfonium chloride with acetone under basic conditions, yielding approximately 57% after distillation . Its stereochemistry and stability make it valuable in chiral synthesis and polymer research .

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(3R)-2,2-dimethyl-3-phenyloxirane |

InChI |

InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1 |

InChI Key |

GIMKHGWDFQQNSB-SECBINFHSA-N |

Isomeric SMILES |

CC1([C@H](O1)C2=CC=CC=C2)C |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stability of the chiral catalyst.

Industrial Production Methods

Industrial production of ®-2,2-Dimethyl-3-phenyloxirane may involve the use of large-scale epoxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The choice of catalyst and reaction conditions is optimized to achieve maximum efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethyl-3-phenyloxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2,2-Dimethyl-3-phenyloxirane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-3-phenyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (R)-2,2-Dimethyl-3-phenyloxirane with structurally related epoxides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 10152-58-6 | C₁₀H₁₂O | 148.20 | 206.6 | 1.008 | Dimethyl, Phenyl |

| (S)-2-((R)-Fluoro(phenyl)methyl)oxirane | - | C₉H₉FO | 152.17 | - | - | Fluoro, Phenyl |

| (R)-2-(3-(Trifluoromethyl)phenyl)oxirane | 81422-99-3 | C₉H₇F₃O | 188.15 | - | - | Trifluoromethyl, Phenyl |

| 2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide) | 51410-46-9 | C₁₀H₁₂O₂ | 164.20 | - | - | Methoxy, Methyl, Phenyl |

| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | 19190-80-8 | C₁₀H₁₀O₃ | 178.18 | - | - | Ester, Phenyl |

Key Observations :

- Methoxy Group : The methoxy group in Anethole oxide () introduces steric and electronic effects, making it relevant in flavor/fragrance applications .

- Ester Functionalization : The carboxylate ester in methyl (2R,3S)-3-phenyloxirane-2-carboxylate () adds hydrolytic sensitivity, enabling its use as a chiral building block .

Research Findings and Data Gaps

- Reactivity Trends : Electron-withdrawing groups (e.g., CF₃) accelerate oxirane ring-opening but may reduce thermal stability .

- Stereochemical Impact : The (R)-configuration in the target compound enables enantioselective reactions, whereas racemic mixtures (e.g., Anethole oxide in ) limit such utility .

- Data Limitations : Boiling points and yields for some analogs (e.g., ) are unreported in available literature, necessitating further experimental characterization.

Q & A

Q. How can researchers leverage this compound as a chiral building block in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.